molecular formula C11H17N3O2 B13489583 1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid

1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13489583
M. Wt: 223.27 g/mol
InChI Key: DGODOPHMSDOIJP-UHFFFAOYSA-N
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Description

1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid is a compound that features a cyclohexane ring substituted with an amino group, a carboxylic acid group, and a pyrazole ring

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

1-amino-3-(3-methylpyrazol-1-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H17N3O2/c1-8-4-6-14(13-8)9-3-2-5-11(12,7-9)10(15)16/h4,6,9H,2-3,5,7,12H2,1H3,(H,15,16)

InChI Key

DGODOPHMSDOIJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2CCCC(C2)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles .

Mechanism of Action

The mechanism of action of 1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid include:

    1-Amino-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.

    1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxamide:

The uniqueness of this compound lies in its specific substitution pattern, which provides a distinct set of chemical and biological properties.

Biological Activity

1-Amino-3-(3-methyl-1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid (often abbreviated as AMPC) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C11H17N3O2C_{11}H_{17}N_{3}O_{2}, and it possesses a cyclohexane ring substituted with an amino group and a pyrazole moiety. This article explores the biological activity of AMPC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The structural uniqueness of AMPC stems from its combination of a cyclohexane backbone and a pyrazole ring, which enhances its biological interactions compared to similar compounds. The presence of both an amino group and a carboxylic acid group positions it favorably for various biochemical interactions.

Property Value
Molecular FormulaC11H17N3O2C_{11}H_{17}N_{3}O_{2}
Molecular Weight223.27 g/mol
Structural FeaturesCyclohexane, Amino, Pyrazole

Biological Activities

Research indicates that AMPC exhibits several significant biological activities:

1. Anticancer Properties

AMPC has been studied for its potential as an antineoplastic agent . It appears to inhibit specific protein kinases involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structures can target metabolic pathways critical for tumor growth, suggesting that AMPC may play a role in cancer treatment by disrupting these pathways .

2. Anti-inflammatory Effects

The pyrazole ring in AMPC is known to contribute to anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory responses by inhibiting enzymes involved in the inflammatory cascade, which could be beneficial in treating conditions characterized by excessive inflammation .

3. Enzyme Inhibition

AMPC's interaction with various enzymes has been a focal point of research. It shows promise as an inhibitor of enzymes linked to metabolic disorders, potentially influencing pathways related to cell signaling and energy metabolism .

The precise mechanisms through which AMPC exerts its biological effects are still under investigation. However, initial findings suggest that it may interact with specific receptors and enzymes involved in cellular signaling pathways:

  • Binding Affinity Studies : Research utilizing techniques such as surface plasmon resonance (SPR) has indicated that AMPC binds effectively to targets associated with cancer metabolism.
  • Cell Proliferation Assays : In vitro studies demonstrate that AMPC can reduce the proliferation of certain cancer cell lines, supporting its potential use as an anticancer agent .

Case Studies

Several case studies have highlighted the potential applications of AMPC:

  • Case Study 1 : A study evaluated the anticancer effects of AMPC on breast cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations.
  • Case Study 2 : Another investigation focused on the anti-inflammatory effects of AMPC in animal models of arthritis, where it showed a reduction in inflammatory markers and improved joint function.

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